molecular formula C18H17FN2OS B2560789 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 851864-40-9

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2560789
CAS No.: 851864-40-9
M. Wt: 328.41
InChI Key: GNOUWGRWAVGVER-UHFFFAOYSA-N
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Description

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C18H17FN2OS and its molecular weight is 328.41. The purity is usually 95%.
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Biological Activity

The compound 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic molecule that belongs to the imidazole family, characterized by its unique functional groups, including a benzylthio moiety and a fluorinated phenyl group. This structural diversity suggests potential biological activity, making it a candidate for pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is C17H16FN2SC_{17}H_{16}F_{N_2}S with a molecular weight of 314.38 g/mol. The presence of the imidazole ring is notable for its role in various biological interactions, particularly in enzyme inhibition and receptor modulation.

Property Value
Molecular FormulaC17H16FN2SC_{17}H_{16}F_{N_2}S
Molecular Weight314.38 g/mol
Melting PointNot specified
SolubilityNot specified

The biological activity of imidazole derivatives often involves:

  • Enzyme Inhibition : Compounds with imidazole rings can act as inhibitors for various enzymes, including those involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target molecule showed effectiveness against various bacterial strains, suggesting potential use as antibacterial agents .

Anticancer Potential

Imidazole derivatives have been explored for their anticancer activities. For instance, studies on related compounds have shown cytotoxic effects on cancer cell lines, including mechanisms involving apoptosis induction and cell cycle arrest . The specific compound's structure could enhance its efficacy against certain cancer types.

Neuropharmacological Effects

The interaction of imidazole derivatives with GABA-A receptors has been documented. Compounds structurally related to the target molecule have been identified as positive allosteric modulators (PAMs) of these receptors, which could lead to anxiolytic effects without the side effects associated with traditional benzodiazepines .

Case Studies and Research Findings

  • Antibacterial Activity : A series of studies have shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Cytotoxicity in Cancer Cells : Research conducted on related imidazole compounds revealed IC50 values indicating effective cytotoxicity in breast cancer cell lines (MCF-7), with values around 25 µM after 48 hours of treatment .
  • GABA-A Receptor Modulation : In vitro studies demonstrated that certain imidazole derivatives can enhance GABAergic transmission, leading to increased neuronal inhibition. This effect was quantified using electrophysiological methods to measure changes in current flow through GABA-A receptors .

Properties

IUPAC Name

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c19-16-8-6-14(7-9-16)12-17(22)21-11-10-20-18(21)23-13-15-4-2-1-3-5-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOUWGRWAVGVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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